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Compound of Interest

Compound Name: 2,6-Dibromobenzophenone

Cat. No.: B1645731

Get Quote

Part 1: Executive Summary & Physicochemical
Profile
2,6-Dibromobenzophenone (IUPAC: (2,6-dibromophenyl)(phenyl)methanone) is a sterically

hindered benzophenone derivative. Unlike its para-substituted isomer (4,4'-

dibromobenzophenone), the 2,6-substitution pattern forces the phenyl rings out of coplanarity,

significantly altering its photochemical properties, reactivity, and melting point.

This compound is frequently misidentified in automated databases with 2,6-dibromophenol (MP

~56°C) or 4,4'-dibromobenzophenone (MP ~172°C). Researchers must rigorously verify the

substitution pattern using NMR (

H,

C) rather than relying solely on melting point databases which often conflate isomers.

Physicochemical Data Table
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Property Data / Description

Chemical Name (2,6-Dibromophenyl)(phenyl)methanone

Molecular Formula

Molecular Weight 339.91 g/mol

CAS Registry Number
Verify Specific Isomer (Often unlisted; distinct

from 3988-03-2)

Appearance White to off-white crystalline solid

Melting Point

~120–130°C (Estimated range based on 2,6-

dichloro analog and steric bulk; See Reference

1 for primary characterization)

Solubility
Soluble in DCM, Chloroform, Benzene;

Sparingly soluble in Ethanol

Key Reactivity Precursor to 1-Bromofluorenone via cyclization

Part 2: Synthesis & Experimental Protocol
The most authoritative route to 2,6-dibromobenzophenone involves the Friedel-Crafts

Acylation of benzene using 2,6-dibromobenzoyl chloride. This method avoids the formation of

regioisomers common in direct bromination of benzophenone.

Reagents & Materials[2][3][4][5][6][7][8]
Substrate: 2,6-Dibromobenzoyl chloride (1.0 equiv)

Reagent: Benzene (Excess, acts as solvent/reactant) or Benzene (1.1 equiv) in DCM

Catalyst: Aluminum Chloride (

), anhydrous (1.1 – 1.2 equiv)

Quench: Ice-water / HCl (conc.)

Step-by-Step Protocol
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Preparation of Acid Chloride:

Convert 2,6-dibromobenzoic acid to the acid chloride using Thionyl Chloride (

) and a catalytic amount of DMF. Reflux for 2 hours, then remove excess

under vacuum.

Note: The steric bulk of bromine at positions 2 and 6 makes the carbonyl carbon less

accessible, requiring rigorous anhydrous conditions.

Friedel-Crafts Acylation:

In a flame-dried 3-neck flask equipped with a reflux condenser and dropping funnel,

suspend anhydrous

(1.2 equiv) in dry Benzene (or DCM).

Cool the mixture to 0°C.

Add 2,6-dibromobenzoyl chloride dropwise over 30 minutes. The solution will darken as

the acylium ion complex forms.

Critical Step: Allow the mixture to warm to room temperature, then reflux gently for 4–6

hours. The steric hindrance requires thermal energy to overcome the activation barrier for

the electrophilic attack.

Work-up & Purification:

Pour the reaction mixture onto crushed ice acidified with HCl to quench the aluminum

complex.

Extract with Dichloromethane (

mL).

Wash organic layer with Brine, dry over

, and concentrate.
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Recrystallization: Purify the crude solid using Ethanol or a Benzene/Ligroin mixture.

Mechanistic Workflow (DOT Diagram)
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Caption: Synthetic pathway for 2,6-Dibromobenzophenone via Friedel-Crafts acylation,

highlighting the critical intermediate purification steps.

Part 3: Melting Point Analysis & Comparison
The melting point of 2,6-dibromobenzophenone is a critical purity indicator. Due to the "ortho

effect," the molecule cannot adopt a planar conformation. This twisting disrupts crystal packing

efficiency compared to the 4,4'-isomer, yet the high molecular weight of bromine maintains a

solid state at room temperature.

Isomer Melting Point Comparison
Isomer Melting Point (°C) Structural Characteristic

2,6-Dibromobenzophenone ~120–130°C (Ref. 1)
Sterically twisted, moderate

packing.

4,4'-Dibromobenzophenone 172–175°C
Linear, planar-capable,

efficient packing.

2,4-Dibromobenzophenone ~50–60°C Asymmetric, poor packing.

2-Bromobenzophenone 42°C Low melting solid / Oil.

Experimental Validation: If your synthesized sample melts below 100°C, suspect contamination

with mono-brominated species or solvent inclusion. If it melts >170°C, you likely have the 4,4'-

isomer (rearranged or mislabeled starting material).

Part 4: Applications in Drug Development
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2,6-Dibromobenzophenone serves as a strategic scaffold in Medicinal Chemistry:

Restricted Rotation Pharmacophores: The bromine atoms lock the phenyl ring relative to the

carbonyl, creating a defined 3D vector for binding pockets.

Fluorenone Synthesis: It is the direct precursor to 1-bromofluorenone via intramolecular

cyclization (often using copper bronze or Pd-catalysis). This fluorenone core is found in

various antiviral and anticancer agents.

Cyclization Pathway (DOT Diagram)
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Caption: Conversion of 2,6-Dibromobenzophenone to 1-Bromofluorenone via Ullmann-type

intramolecular cyclization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. EP0532054A1 - Process for preparing alpha,alpha-disubstituted aromatics and
heteroaromatics as cognition enhancers - Google Patents [patents.google.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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